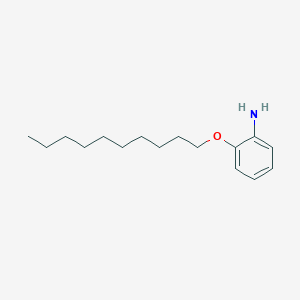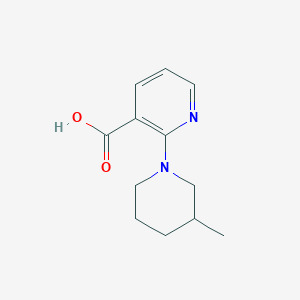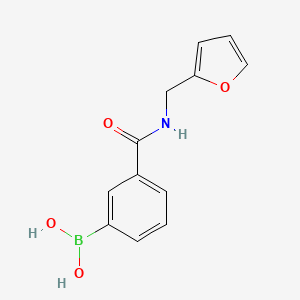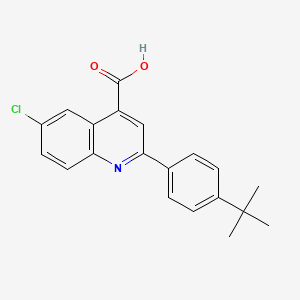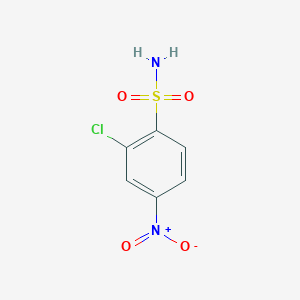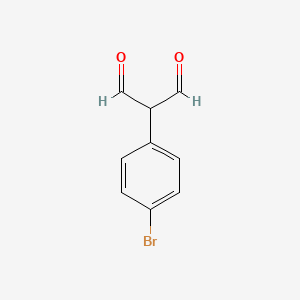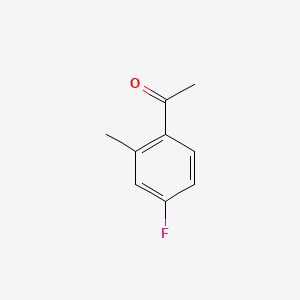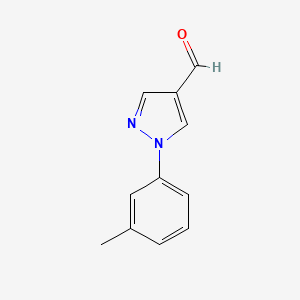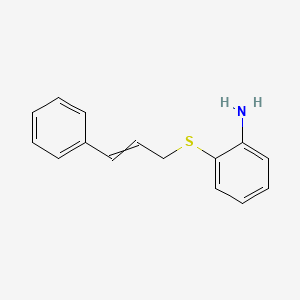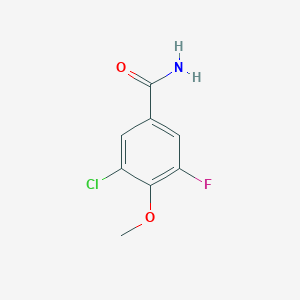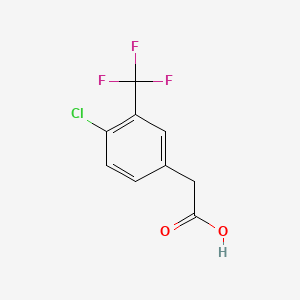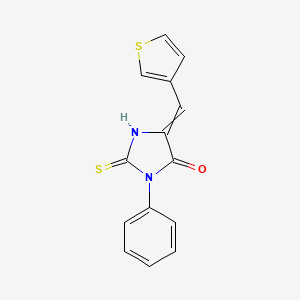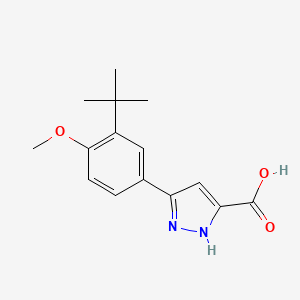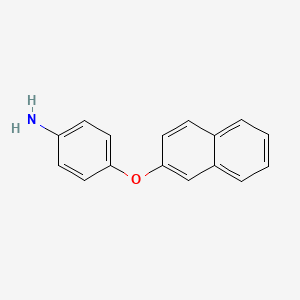
2-(4-Aminofenoxi)naftaleno
Descripción general
Descripción
2-(4-Aminophenoxy)naphthalene is an organic compound with the molecular formula C₁₆H₁₃NO It is a derivative of naphthalene, where an aminophenoxy group is attached to the second position of the naphthalene ring
Aplicaciones Científicas De Investigación
Sondas de Fluorescencia
El naftaleno y sus derivados, incluido “2-(4-Aminofenoxi)naftaleno”, son sondas de fluorescencia eficientes para fines de detección e imagen . Exhiben propiedades fotofísicas y químicas únicas, lo que los convierte en uno de los grupos más estudiados de compuestos orgánicos .
Recursos Farmacéuticos
Los derivados del naftaleno son extensos recursos farmacéuticos . Se utilizan como agentes humectantes, tensioactivos e insecticidas .
Aparatos Electrónicos Orgánicos
Los derivados del naftaleno se consideran excelentes candidatos para la construcción de aparatos electrónicos orgánicos . Esto se debe a su fuerte fluorescencia, electroactividad y fotoestabilidad .
Propiedades de Detección y Selectividad
Las sondas de fluorescencia basadas en naftaleno, debido a su naturaleza hidrofóbica, exhiben excelentes propiedades de detección y selectividad hacia aniones y cationes . También se utilizan como parte de las biomoléculas diana .
Material Óptico No Lineal
Cristales únicos orgánicos de derivados del naftaleno, como “4-(naftalen-2-iloxi)anilina”, se han cultivado por su eficiente material óptico no lineal (NLO) para la conversión de frecuencia, limitación óptica y aplicaciones optoelectrónicas .
Dispositivos de Protección Láser
El material exhibe absorción de dos fotones y absorción de saturación inversa, lo que indica que se puede utilizar en la fabricación de dispositivos de protección láser .
Mecanismo De Acción
Target of Action
It is known that aromatic amines, the class of compounds to which this compound belongs, are widely used in the synthesis of many compounds like azo dyes, schiff’s bases, zeolites, polyimides, polyamides, and more . They also act as a catalyst for the cross-linking of polyester, a stabilizer for phenolic resins, coagulants, and antiknock additives for gasoline and diesel fuel .
Mode of Action
For instance, they can bind to DNA, causing a hyperchromic effect, which indicates strong interaction through binding with the grooves of DNA .
Biochemical Pathways
It is known that aromatic amines can interact with dna and potentially affect various biochemical pathways .
Result of Action
It is known that aromatic amines, in general, can have cytotoxic and antitumor activities . They can also show potential antioxidant capability and be highly active in protecting DNA against hydroxyl free radicals .
Action Environment
It is known that the eco-toxicological impacts of similar compounds, such as naphthalene, can pose a threat to soil organisms .
Análisis Bioquímico
Biochemical Properties
2-(4-Aminophenoxy)naphthalene plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2-(4-Aminophenoxy)naphthalene and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 2-(4-Aminophenoxy)naphthalene binds to proteins such as albumin, influencing its distribution and availability in biological systems .
Cellular Effects
2-(4-Aminophenoxy)naphthalene has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspase pathways, leading to programmed cell death. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, 2-(4-Aminophenoxy)naphthalene can alter gene expression by modulating transcription factors, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-(4-Aminophenoxy)naphthalene involves its binding interactions with various biomolecules. This compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. For instance, 2-(4-Aminophenoxy)naphthalene has been found to inhibit the activity of tyrosine kinases, which are essential for cell signaling and growth. Additionally, this compound can activate or repress gene expression by interacting with transcription factors, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Aminophenoxy)naphthalene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that 2-(4-Aminophenoxy)naphthalene can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These temporal effects are crucial for understanding the long-term impact of this compound in biological systems .
Dosage Effects in Animal Models
The effects of 2-(4-Aminophenoxy)naphthalene vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival. At high doses, it can induce toxicity and cause adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and metabolic functions. Understanding these dosage effects is essential for determining the safe and effective use of 2-(4-Aminophenoxy)naphthalene in research .
Metabolic Pathways
2-(4-Aminophenoxy)naphthalene is involved in several metabolic pathways, including those related to xenobiotic metabolism. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The study of these metabolic pathways provides insights into the biotransformation and elimination of 2-(4-Aminophenoxy)naphthalene in biological systems .
Transport and Distribution
The transport and distribution of 2-(4-Aminophenoxy)naphthalene within cells and tissues are mediated by specific transporters and binding proteins. This compound can bind to albumin, facilitating its transport through the bloodstream and enhancing its distribution to various tissues. Additionally, 2-(4-Aminophenoxy)naphthalene can interact with membrane transporters, influencing its uptake and accumulation in cells. Understanding these transport mechanisms is crucial for determining the bioavailability and therapeutic potential of this compound .
Subcellular Localization
The subcellular localization of 2-(4-Aminophenoxy)naphthalene is essential for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism. Targeting signals and post-translational modifications play a role in directing 2-(4-Aminophenoxy)naphthalene to these compartments, influencing its activity and function. Studying the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and:
Propiedades
IUPAC Name |
4-naphthalen-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSZEMCAUKGBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393853 | |
| Record name | 2-(4-Aminophenoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71311-83-6 | |
| Record name | 2-(4-Aminophenoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Aminophenoxy)naphthalene interact with DNA, and what are the potential implications of this interaction?
A1: The research indicates that 2-(4-Aminophenoxy)naphthalene exhibits a hyperchromic effect when interacting with DNA. [] This suggests that the compound binds to the grooves of DNA, potentially interfering with DNA replication and transcription processes. This interaction is significant as it may contribute to the compound's observed antitumor activity. Further studies are needed to elucidate the specific binding mode and its consequences on cellular function.
Q2: What is the cytotoxic profile of 2-(4-Aminophenoxy)naphthalene?
A2: Brine shrimp cytotoxicity assays revealed that 2-(4-Aminophenoxy)naphthalene possesses an LD50 value of less than 1 µg/mL. [] This indicates a significant level of cytotoxicity against this model organism. Further investigation in mammalian cell lines and in vivo models is necessary to understand its cytotoxic potential in more complex systems and to determine therapeutic safety margins.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
